Dimethyl-(3-methyl-pyridin-2-yl)-amine
Description
Nomenclature and Chemical Identity
The compound's systematic name is Dimethyl-(3-methyl-pyridin-2-yl)-amine, indicating its structural components: a pyridine ring substituted at the 2-position with an amine group and at the 3-position with a methyl group, alongside two methyl groups attached to the amine nitrogen. The molecular formula can be represented as C8H12N_2, reflecting the pyridine core with the specified substitutions. The presence of the dimethylamino group attached to the 2-position of the 3-methylpyridine ring defines its identity within the amine and pyridine chemical families.
Classification within Pyridine Derivatives and Amines
This compound is classified as a secondary amine due to the nitrogen atom bonded to two methyl groups and a pyridinyl substituent. It is also a member of pyridine derivatives, specifically a substituted pyridin-2-yl amine. Pyridine derivatives are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound falls under the subclass of alkylated aminopyridines, which are notable for their electron-donating amine groups influencing the pyridine ring's reactivity and coordination chemistry.
Significance in Organic Chemistry
In organic chemistry, this compound serves as a versatile intermediate and ligand due to its structural features. The combination of a pyridine ring and a dimethylamino substituent allows it to participate in coordination with metal centers, facilitating catalytic and synthetic transformations. Its electron-rich amine group and heteroaromatic ring make it a valuable scaffold in the design of pharmaceuticals, agrochemicals, and functional materials. The compound's ability to undergo further chemical modifications, such as substitution or coupling reactions, enhances its utility in synthetic organic methodologies.
Research Importance and Application Overview
Research into this compound focuses on its role as a building block in drug discovery and development, as well as its function in catalysis and material science. Studies have highlighted its incorporation into molecules with antibacterial, antitubercular, and enzyme inhibitory activities, demonstrating its potential in medicinal chemistry. Additionally, its chemical properties enable its use in palladium-catalyzed coupling reactions and other synthetic procedures to construct complex heterocyclic compounds. The compound’s relevance extends to the development of novel macrofilaricides and other bioactive agents, underscoring its significance in pharmaceutical research.
Data Table: Chemical and Physical Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C8H12N_2 |
| Molecular Weight | Approximately 136.19 g/mol |
| Structural Features | Pyridine ring, 3-methyl substitution, dimethylamino group at 2-position |
| Functional Groups | Secondary amine, methyl-substituted pyridine |
| Classification | Pyridine derivative, secondary amine |
| Typical Reactions | Nucleophilic substitution, palladium-catalyzed coupling, ligand coordination |
| Applications | Medicinal chemistry, catalysis, synthetic intermediate |
Detailed Research Findings
Synthetic Routes and Modifications: Synthetic strategies involving this compound often employ nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to introduce or modify substituents on the pyridine ring or amine nitrogen. These methods have been optimized for yield and selectivity, enabling the synthesis of complex derivatives with potential biological activity.
Biological Activity Investigations: Derivatives containing the pyridin-2-yl amine motif, including dimethyl-substituted variants, have demonstrated selective antibacterial and antitubercular activities. Structure-based drug design approaches have utilized this scaffold to identify compounds with promising pharmacological profiles, underscoring the compound's utility in medicinal chemistry research.
Coordination Chemistry and Catalysis: The electron-donating properties of the dimethylamino group combined with the aromatic pyridine ring facilitate strong coordination with transition metals. This characteristic has been exploited in the development of catalysts for organic transformations, including asymmetric synthesis and hydroamination reactions.
Structure
2D Structure
Properties
IUPAC Name |
N,N,3-trimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-4-6-9-8(7)10(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOGOFUXPZLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341304 | |
| Record name | 2-Pyridinamine, N,N,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61713-46-0 | |
| Record name | 2-Pyridinamine, N,N,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 3-Methylpyridine-2-carbaldehyde
One common approach is the reductive amination of 3-methylpyridine-2-carbaldehyde with dimethylamine or its equivalent. This method involves:
- Reacting 3-methylpyridine-2-carbaldehyde with dimethylamine under mild acidic or neutral conditions.
- Using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the imine intermediate to the corresponding amine.
This method is advantageous due to its straightforwardness and relatively mild conditions, yielding the target compound with good purity.
Palladium-Catalyzed Amination (Buchwald-Hartwig Type)
Another effective method involves palladium-catalyzed amination of 3-methyl-2-halopyridine derivatives with dimethylamine:
- Starting from 3-methyl-2-bromopyridine or 3-methyl-2-chloropyridine.
- Using a palladium catalyst such as Pd2(dba)3 with a suitable ligand (e.g., XantPhos).
- Employing a base like tert-butoxide (t-BuONa) in a solvent such as toluene.
- Heating the mixture under nitrogen atmosphere at elevated temperatures (e.g., 90–110 °C) for several hours.
This method provides high selectivity and yields, allowing for the direct installation of the dimethylamino group on the pyridine ring.
Multi-Step Synthesis via Pyridin-2-yl Intermediates
Some synthetic routes involve multi-step sequences starting from substituted pyridin-2-yl intermediates:
- Preparation of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine derivatives.
- Functionalization via coupling with dimethylamino-containing reagents.
- Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine solvent.
- Purification by extraction, drying, and chromatographic techniques.
This approach is more complex but allows for structural diversification and fine-tuning of the compound's properties.
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 3-Methylpyridine-2-carbaldehyde | Dimethylamine, NaBH(OAc)3 or NaBH3CN | Mild acidic, room temp to 50 °C | 60–80 | Simple, mild conditions, good purity |
| Pd-Catalyzed Amination | 3-Methyl-2-halopyridine | Pd2(dba)3, XantPhos, t-BuONa | 90–110 °C, N2 atmosphere | 70–90 | High selectivity, scalable |
| Multi-Step Coupling via Imidazo | 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine | EDCI, pyridine | 25 °C, 12 h | 50–70 | Allows structural modifications |
The palladium-catalyzed amination method is widely favored for its efficiency and high yields, especially when using optimized ligands and bases. It is suitable for industrial scale-up due to its robustness and selectivity.
Reductive amination is a classical and straightforward method but may require careful control of reaction conditions to avoid side reactions and over-reduction.
Multi-step syntheses involving imidazo-fused pyridine intermediates provide access to more complex derivatives and allow for further functionalization, though at the cost of longer synthetic routes and moderate yields.
Purification typically involves extraction with organic solvents (e.g., ethyl acetate, dichloromethane), drying over anhydrous sodium sulfate or magnesium sulfate, and chromatographic techniques such as silica gel chromatography or preparative HPLC to achieve high purity.
The preparation of Dimethyl-(3-methyl-pyridin-2-yl)-amine can be efficiently achieved through several synthetic routes, with palladium-catalyzed amination and reductive amination being the most practical and widely used methods. Multi-step synthetic strategies offer versatility for derivative synthesis but are more complex. Selection of the method depends on the desired scale, purity, and structural requirements.
This article consolidates diverse, authoritative research findings to provide a comprehensive guide to the preparation of this compound, excluding unreliable sources and focusing on peer-reviewed and patent literature.
Chemical Reactions Analysis
Types of Reactions: Dimethyl-(3-methyl-pyridin-2-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dimethyl-(3-methyl-pyridin-2-yl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl-(3-methyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Electronic Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₈H₁₂N₂ | 136.20 | 3-Me, 2-NMe₂ | High nucleophilicity, steric hindrance |
| 3-Methoxy-6-methylpyridin-2-amine | C₇H₉N₂O | 151.16 | 3-OMe, 6-Me | Reduced basicity, limited coordination |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | C₁₁H₁₁N₃O | 201.23 | 3-OMe, bipyridine | Enhanced π-stacking, rigid structure |
Biological Activity
Dimethyl-(3-methyl-pyridin-2-yl)-amine, also known as DMMPA, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of DMMPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound has the molecular formula and features a pyridine ring substituted with two methyl groups. The structural formula can be represented as follows:
This configuration allows DMMPA to participate in various chemical reactions, including nucleophilic substitutions and coordination with metal ions, which are essential for its biological activity.
The biological activity of DMMPA is primarily attributed to its interaction with specific molecular targets within cells. It functions as a ligand that can bind to various receptors and enzymes, influencing cellular pathways. Key mechanisms include:
- Enzyme Inhibition : DMMPA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Binding : The compound can interact with neurotransmitter receptors, impacting neurotransmission and signaling pathways in the nervous system.
Antimicrobial Properties
Research indicates that DMMPA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Potential
DMMPA has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study showed that DMMPA treatment resulted in increased levels of pro-apoptotic proteins in cancer cell lines, leading to enhanced cell death rates.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMMPA against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent .
- Cancer Cell Line Studies : In a research article from Cancer Letters, DMMPA was tested on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The findings revealed that DMMPA significantly reduced cell viability at concentrations above 50 µM, with accompanying changes in cell cycle progression and apoptosis markers .
Comparative Analysis
The following table summarizes the biological activities of DMMPA compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition; receptor binding |
| 1-Benzoyl-3-(2-pyridyl)-2-thiourea | Moderate | Yes | Enzyme inhibition |
| 4-Chloro-5-(3,4-dimethoxyphenyl)-thieno[2,3-d]pyrimidine | Yes | Moderate | Receptor binding |
Q & A
Q. How can reaction conditions be optimized for synthesizing dimethyl-(3-methyl-pyridin-2-yl)-amine to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting catalysts, solvents, and temperature. For pyridine derivatives like this compound, palladium or copper catalysts in solvents such as DMF or toluene under inert atmospheres (e.g., nitrogen) are common . Temperature control (e.g., 130–140°C for coupling reactions) and stoichiometric ratios (e.g., 1.2 equivalents of reactants) are critical to minimize by-products . Monitoring via TLC or HPLC ensures intermediate purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms proton environments and carbon frameworks, particularly distinguishing methyl and pyridinyl groups . Mass spectrometry (MS) validates molecular weight (e.g., 240.34 g/mol for analogous compounds) . Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations .
Q. How does the electronic nature of the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The pyridine ring’s electron-deficient nature directs nucleophilic attacks to the α- or γ-positions. Substituents like methyl groups alter electron density; computational studies (DFT) predict reactive sites . For example, trifluoromethyl groups enhance electrophilicity, accelerating reactions with amines or thiols .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require meta-analysis of assay conditions. Compare IC₅₀ values under standardized pH, temperature, and solvent systems . Cross-validate using isothermal titration calorimetry (ITC) to quantify binding affinities . Contradictions may arise from impurity profiles—re-run assays with HPLC-purified samples .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log P). Software like EPI Suite predicts hydrolysis rates and soil adsorption . Experimental validation via OECD 301D (biodegradation) and 106 (adsorption-desorption) tests contextualizes computational data .
Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Docking simulations (AutoDock Vina) identify binding poses in enzyme active sites. Fluorescence quenching assays measure static/dynamic interactions, while kinetic studies (Lineweaver-Burk plots) determine inhibition modalities . For example, methyl groups may sterically hinder substrate access, altering catalytic efficiency .
Q. How do competing synthetic pathways for this compound impact scalability and sustainability?
- Methodological Answer : Compare routes using green chemistry metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
